molecular formula C19H18F3N5OS B6587586 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1219905-48-2

1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B6587586
CAS No.: 1219905-48-2
M. Wt: 421.4 g/mol
InChI Key: RBKWUMXLNSBAQO-UHFFFAOYSA-N
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Description

1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is an intriguing compound that finds its place within the realm of synthetic organic chemistry It comprises a complex structure characterized by the presence of heterocyclic moieties, such as a pyrazole ring, a thiophene group, a pyridine ring, and a piperazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine generally involves multiple steps:

  • Formation of the Pyrazole Ring: : A condensation reaction between a 3-methylthiophene aldehyde and a hydrazine derivative can produce the 3-(thiophen-2-yl)-1H-pyrazole.

  • Carbonylation: : The pyrazole intermediate is subjected to carbonylation to introduce the carbonyl group at the 5-position of the pyrazole ring.

  • Pyridine Attachment: : The 4-position on the piperazine ring is then functionalized with the pyridine group through a nucleophilic substitution reaction, typically using 2-chloro-5-(trifluoromethyl)pyridine under suitable conditions.

Industrial Production Methods

In an industrial setting, these synthetic routes are optimized for scale-up by refining reaction conditions such as temperature, pressure, and solvent systems. Additionally, catalysts may be used to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

  • Oxidation: : It can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

  • Reduction: : Selective reduction reactions can modify functional groups, such as the carbonyl group.

  • Substitution: : The compound can participate in substitution reactions, especially at positions ortho to heteroatoms on the rings.

Common Reagents and Conditions

Oxidation reactions may utilize reagents like potassium permanganate or hydrogen peroxide, while reduction reactions could involve sodium borohydride. For substitution reactions, reagents like halides and nucleophiles under basic or acidic conditions are common.

Major Products

The major products of these reactions depend on the specific reagents and conditions used but could include variously oxidized or reduced forms of the compound and substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

Biologically, this compound can serve as a lead molecule in drug discovery programs due to its structural features, which may bind to specific biological targets.

Medicine

Medicinally, derivatives of this compound are explored for their potential therapeutic activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound’s unique structural attributes might find applications in the development of new materials or agrochemical agents.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific context of use. For example:

  • Biological Activity: : It may interact with enzyme active sites or receptor proteins, modulating their activity and affecting cellular pathways.

  • Coordination Chemistry: : As a ligand, it can coordinate to metal centers, influencing their electronic and geometric properties.

Comparison with Similar Compounds

Similar Compounds

Compounds structurally similar to 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine include:

  • 1-[1-methyl-3-(phenyl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine: : differing only by having a phenyl group instead of a thiophene ring.

  • 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-(4-pyridyl)piperazine: : this contains a pyridine ring without the trifluoromethyl group.

Uniqueness

The presence of both the thiophene and trifluoromethyl-substituted pyridine rings in the same molecule makes this compound unique, as these features can collectively influence its chemical reactivity and potential biological activity.

And there you have it—a detailed look at this compound. Hopefully, this sparks some inspiration or provides the insight you needed!

Properties

IUPAC Name

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5OS/c1-25-15(11-14(24-25)16-3-2-10-29-16)18(28)27-8-6-26(7-9-27)17-5-4-13(12-23-17)19(20,21)22/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKWUMXLNSBAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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